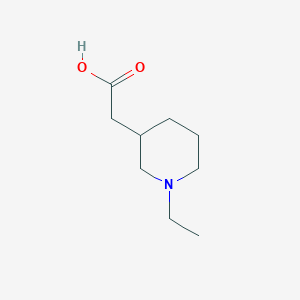

2-(1-Ethyl-3-piperidinyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethylpiperidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-10-5-3-4-8(7-10)6-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGIGIGUQLTGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303295 | |

| Record name | 1-Ethyl-3-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-66-3 | |

| Record name | 1-Ethyl-3-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Ethyl 3 Piperidinyl Acetic Acid and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine heterocycle is the foundational step in synthesizing analogues of 2-(1-Ethyl-3-piperidinyl)acetic acid. Chemists have developed numerous strategies to construct this six-membered nitrogen-containing ring, each with distinct advantages.

Cyclization reactions are a primary method for forming the piperidine ring, involving the formation of one or more bonds to close a linear precursor. researchgate.net These methods can be categorized based on the nature of the bond-forming event.

Intramolecular Cyclization : This approach involves the ring closure of a linear molecule containing both a nucleophilic amine and an electrophilic group. A variety of substrates and reaction types fall under this category, including intramolecular silyl-Prins reactions, aza-Michael reactions, and the cyclization of amino-aldehydes. nih.gov For instance, a palladium-catalyzed reductive cyclization of amino acetals has been shown to produce piperidines with controlled stereochemistry. nih.gov

Metal-Catalyzed Cyclization : Transition metals play a crucial role in many modern cyclization strategies. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Similarly, palladium catalysts have been developed for the enantioselective amination of alkenes. nih.gov A base-free Pd(DMSO)₂(TFA)₂ catalyst system enables the synthesis of various six-membered nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization. organic-chemistry.org

Electrophilic Cyclization : In these reactions, an electrophilic species activates a double or triple bond within the molecule, which is then attacked by an internal amine nucleophile to close the ring. nih.gov

Radical Cyclization : Radical-mediated cyclizations offer another pathway to the piperidine core. For example, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes. nih.gov Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to yield 2,4-disubstituted piperidines. organic-chemistry.org

| Cyclization Strategy | Description | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Metal-Catalyzed (Oxidative Amination) | Difunctionalization of a double bond with simultaneous N-heterocycle formation. | Gold(I) complex | nih.gov |

| Metal-Catalyzed (Wacker-type) | Aerobic oxidative cyclization of alkenes to form piperidines and other heterocycles. | Pd(DMSO)₂(TFA)₂ | organic-chemistry.org |

| Radical-Mediated | Intramolecular cyclization of linear amino-aldehydes. | Cobalt(II) catalyst | nih.gov |

| Reductive Cyclization | Diastereoselective reductive cyclization of amino acetals. | Palladium catalyst | nih.gov |

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly effective for constructing the piperidine ring. beilstein-journals.orgpearson.com This strategy typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction.

The double reductive amination (DRA) of 1,5-dicarbonyl compounds is a particularly direct route to the piperidine skeleton. chim.it This reaction uses a nitrogen source, such as ammonia (B1221849) or a primary amine, to cyclize a linear dialdehyde, ketoaldehyde, or diketone precursor, with a reducing agent like sodium cyanoborohydride (NaBH₃CN) facilitating the imine reduction steps. chim.itnih.gov The use of sugar-derived dicarbonyl substrates in DRA allows for precise control over the stereochemistry of the resulting polyhydroxylated piperidines. chim.it For example, a β-keto ester derived from an amino acid can undergo reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to yield a key diamine precursor for piperazine (B1678402) synthesis, a related heterocycle. nih.gov

The hydrogenation of pyridine (B92270) and its derivatives is a fundamental and industrially significant method for producing the piperidine core. wikipedia.org This approach involves the saturation of the aromatic pyridine ring to form the corresponding saturated heterocycle.

The process often requires quaternization of the pyridine nitrogen to lower the ring's resonance energy and prevent catalyst deactivation. unimi.it The resulting pyridinium (B92312) salts are then hydrogenated, often under pressure, using various metal catalysts. unimi.itnih.gov Rhodium-based catalysts, such as Rh-JosiPhos systems, have been successfully employed for the highly enantioselective hydrogenation of 3-substituted pyridinium salts, yielding chiral piperidines with high enantiomeric excess. unimi.itnih.gov The addition of an organic base, like triethylamine (B128534) (Et₃N), has been shown to remarkably improve both the yield and the enantioselectivity of these reactions. unimi.it Iridium catalysts have also been utilized for the asymmetric hydrogenation of pyridinium salts. researchgate.netthieme-connect.com

| Substrate | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| N-benzylated 3-substituted pyridinium salts | Rh-JosiPhos / Et₃N | High enantiomeric excess (up to 90% ee). The base improves yield and ee. | unimi.itnih.gov |

| 2-Substituted Pyridinium Salts | Iridium with mixed phosphine/phosphoramidite ligands | Yields chiral benzylated piperidines with good enantioselectivity. | thieme-connect.com |

| Pyridine | Molybdenum disulfide | Industrial-scale production of piperidine. | wikipedia.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for synthesizing complex and highly functionalized piperidines. taylorfrancis.comrsc.orgtandfonline.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acs.org

Various catalysts have been employed to facilitate MCRs for piperidine synthesis, including Lewis acids like Yb(OTf)₃, biocatalysts such as immobilized lipases, and organocatalysts. rsc.orgtandfonline.com For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can yield functionalized piperidine scaffolds. taylorfrancis.com Another approach involves a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate structurally diverse piperidines. acs.org A biocatalytic MCR using an immobilized Candida antarctica lipase (B570770) B (CALB) has been developed for the synthesis of piperidines from benzaldehyde, aniline, and an acetoacetate (B1235776) ester, demonstrating the potential for green chemistry in this field. rsc.orgrsc.org

Functionalization and Derivatization of the Piperidine Core

Once the piperidine ring is formed, the next critical step is its functionalization to install the desired substituents, such as the ethyl group on the nitrogen and the acetic acid moiety at the 3-position.

The introduction of an ethyl group onto the nitrogen atom of the piperidine ring is a standard N-alkylation reaction. This transformation is typically achieved by reacting the secondary amine of the piperidine core with an ethylating agent.

A common method involves the use of an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. researchgate.net The base, such as potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃), neutralizes the acid formed during the reaction, driving it to completion. researchgate.net The reaction is often carried out in a polar aprotic solvent like anhydrous acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net Without a base, the reaction tends to stop after monoalkylation due to the formation of the piperidinium (B107235) salt, which is less reactive. researchgate.net

Elaboration of the Acetic Acid Side Chain

The introduction of the acetic acid moiety at the C-3 position of the piperidine ring is a critical step in the synthesis of the target compound. Several methodologies can be employed to construct this C-C bond and elaborate the side chain.

One effective strategy involves the C-alkylation of a β-ketoester within a pre-formed piperidine ring. For instance, the alkylation of 1-benzoyl-3-carbethoxy-4-piperidone provides a versatile intermediate. acs.org The non-basic character of this N-benzoylpiperidone allows for C-alkylation at the 3-position, avoiding undesired reactions at the nitrogen atom. acs.org The reaction of the potassio derivative of this compound with an appropriate alkyl halide, such as an ethyl haloacetate precursor, in a suitable solvent like refluxing t-butyl alcohol, can successfully introduce the acetic acid precursor at the desired position. acs.org Subsequent chemical modifications, such as reduction of the 4-keto group and hydrolysis of the ester, would yield the final acetic acid side chain.

Another powerful approach is the direct regioselective alkylation of piperidine at the 3-position. This can be achieved by converting piperidine into an enamide, such as N-chloro-piperidine, which is then dehydrohalogenated to form Δ²-piperideine. odu.edu The resulting enamine can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enamide anion. This nucleophilic anion can then be alkylated with a reagent containing the acetic acid synthon, for example, ethyl bromoacetate, to introduce the side chain directly at the C-3 position. odu.edu

Furthermore, the Reformatsky reaction offers a viable route starting from a 3-piperidone precursor. The reaction of an N-protected 3-piperidone with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc dust, would form a β-hydroxy ester. Subsequent dehydration and reduction of the resulting α,β-unsaturated ester would furnish the desired (piperidin-3-yl)acetic acid ester, which can then be N-ethylated and hydrolyzed.

Asymmetric Synthesis and Chiral Resolution Techniques

Due to the presence of a stereocenter at the C-3 position, obtaining enantiomerically pure 2-(1-Ethyl-3-piperidinyl)acetic acid is crucial for many applications. This can be accomplished through either direct asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis

Modern catalytic methods provide elegant pathways to enantioenriched 3-substituted piperidines from simple starting materials. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov This process involves a three-step sequence starting from pyridine: (i) partial reduction, (ii) a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) with a boronic acid, and (iii) a final reduction. snnu.edu.cnnih.gov This methodology allows for the synthesis of 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity, which can then be fully reduced to the corresponding piperidines. snnu.edu.cn

Another approach utilizes a diastereoselective nitro-Mannich reaction to control stereochemistry. researchgate.net The reaction between a β-substituted nitroalkane and a glyoxylate (B1226380) imine can establish multiple contiguous stereocenters with good selectivity. researchgate.net The resulting β-nitro-amine can then undergo reductive cyclization to form a stereochemically pure substituted piperidine. researchgate.net

Chiral Resolution Techniques

When a racemic mixture is synthesized, chiral resolution techniques can be employed to separate the enantiomers.

Kinetic resolution is a powerful method for this purpose. One such technique involves the enantioselective acylation of the racemic piperidine using a chiral catalyst. nih.gov This method can discriminate between the enantiomers of disubstituted piperidines with practical selectivity factors. nih.gov The resolution relies on the disparate reactivity of the enantiomers toward an acylating agent in the presence of a chiral catalyst, allowing for the separation of the unreacted, enantioenriched amine from the acylated product. nih.gov

Alternatively, kinetic resolution can be achieved by deprotonation using a chiral base system, such as n-butyllithium in combination with a chiral ligand like (-)-sparteine. acs.orgwhiterose.ac.uk This system selectively deprotonates one enantiomer of the starting material, which can then be trapped with an electrophile. acs.org The unreacted enantiomer can be recovered with high enantiomeric purity. acs.orgwhiterose.ac.uk

| Method | Type | Key Features | Typical Reagents/Catalysts |

|---|---|---|---|

| Asymmetric Reductive Heck | Asymmetric Synthesis | Builds chirality from achiral pyridine; high enantioselectivity. snnu.edu.cnnih.gov | Rhodium catalyst, chiral ligand, boronic acid. snnu.edu.cn |

| Nitro-Mannich Reaction | Asymmetric Synthesis | Creates multiple stereocenters; diastereoselective. researchgate.net | Nitroalkanes, glyoxylate imines. researchgate.net |

| Enantioselective Acylation | Chiral Resolution | Separates racemic amines; relies on differential reaction rates. nih.gov | Chiral hydroxamic acids, NHC catalysts. nih.gov |

| Chiral Base Deprotonation | Chiral Resolution | Separates racemates via selective deprotonation. acs.orgwhiterose.ac.uk | n-BuLi, (-)-sparteine. acs.org |

Optimization of Reaction Conditions and Yields

The N-ethylation of the piperidine ring is a standard but critical transformation. The choice of base, solvent, and temperature can significantly impact the yield and selectivity, primarily by controlling the extent of mono- versus di-alkylation. Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature is a common starting point. researchgate.net For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary. researchgate.net Slow addition of the ethylating agent (e.g., ethyl bromide) is often recommended to maintain an excess of the amine, which helps to minimize the formation of the quaternary ammonium salt by-product. researchgate.net

The formation of the C-C bond for the side chain, for example through a Grignard reaction with a 3-cyanopiperidine (B105180) precursor, also requires careful optimization. nih.gov Key parameters include the solvent, temperature, and the stoichiometry of the Grignard reagent. As shown in the analogous optimization study for the synthesis of a naphthyridinone derivative, ethereal solvents like diethyl ether are standard for Grignard reactions. nih.gov However, variations in solvent and temperature can affect the reaction rate and yield. The concentration of the Grignard reagent is also a critical factor; an insufficient amount leads to incomplete conversion, while a large excess may not improve the yield and complicates purification. nih.gov A systematic approach, as detailed in the table below, is essential to identify the optimal conditions.

| Entry | Grignard Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.5 | Ether | 0 | 12 | 32 |

| 2 | 2.0 | Ether | 30 | 12 | 55 |

| 3 | 3.0 | Ether | 30 | 12 | 63 |

| 4 | 4.0 | MTBE | 30 | 12 | 45 |

| 5 | 4.0 | IPE | 30 | 12 | 38 |

| 6 | 4.0 | Toluene | 30 | 12 | trace |

| 7 | 4.0 | Ether | 30 | 12 | 74 |

| 8 | 5.0 | Ether | 30 | 12 | 72 |

This table is adapted from a study on a structurally related synthesis to illustrate a typical optimization process. nih.gov

Advanced Analytical Techniques for Characterization of 2 1 Ethyl 3 Piperidinyl Acetic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are essential for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For 2-(1-Ethyl-3-piperidinyl)acetic acid , a ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The protons of the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons on the piperidine (B6355638) ring, and the protons of the acetic acid methylene group would all appear at characteristic chemical shifts. The integration of these signals would correspond to the number of protons, and the splitting patterns would reveal adjacent protons, helping to piece together the molecular structure.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule, including the carbons of the piperidine ring, the ethyl group, the acetic acid methylene group, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

An IR spectrum of 2-(1-Ethyl-3-piperidinyl)acetic acid would be expected to display several characteristic absorption bands. A very broad peak, typically in the range of 2500-3300 cm⁻¹, would indicate the O-H stretching of the carboxylic acid group. A sharp, strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. Additionally, C-H stretching vibrations from the alkyl portions of the molecule would appear around 2850-3000 cm⁻¹, and C-N stretching from the piperidine ring would be observed in the fingerprint region.

Mass Spectrometry (MS, HRMS-ESI, EI-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be used to determine the exact molecular weight of 2-(1-Ethyl-3-piperidinyl)acetic acid with high precision, which in turn allows for the confident determination of its elemental formula. Electron Ionization Mass Spectrometry (EI-MS) would likely cause the molecule to fragment in a predictable manner. Expected fragments might include the loss of the carboxylic acid group or fragmentation of the piperidine ring, providing further structural confirmation.

Chromatographic Methods

Chromatographic techniques are employed to separate, identify, and quantify the components of a mixture. They are crucial for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like 2-(1-Ethyl-3-piperidinyl)acetic acid . The compound would be dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate column (e.g., a C18 reversed-phase column) and mobile phase, the compound can be separated from any impurities or starting materials. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration, allowing for quantification of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like 2-(1-Ethyl-3-piperidinyl)acetic acid , derivatization (for example, esterification of the carboxylic acid to a more volatile form like its methyl or ethyl ester) would likely be necessary to improve its volatility for GC analysis. The gas chromatogram would show a peak at a specific retention time for the derivatized analyte, and the coupled mass spectrometer would provide a mass spectrum of that peak, confirming its identity. This method is highly effective for detecting and identifying volatile impurities.

X-ray Crystallography for Structural Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and conformational details, which is crucial for confirming the absolute structure, stereochemistry, and packing of molecules within a crystal lattice. While specific crystallographic data for 2-(1-Ethyl-3-piperidinyl)acetic acid is not prominently available in published literature, the application of this technique to its derivatives and related piperidine-containing structures is well-documented, underscoring its importance in the structural elucidation of this class of compounds.

The analysis of piperidine derivatives by single-crystal X-ray diffraction is essential for confirming the stereochemistry resulting from synthetic processes. For instance, the relative stereochemistry of N-tosyl derivatives of substituted piperidines has been successfully confirmed using this method. rsc.orgnih.gov This is particularly vital when multiple chiral centers are present, as it allows for the precise assignment of cis and trans isomers.

Crystallographic studies provide detailed insights into the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. In the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine ring was confirmed to adopt a chair conformation. nih.gov The analysis further revealed that the ethyl ester group was situated in an equatorial position relative to the ring. nih.gov Such determinations are critical for structure-activity relationship (SAR) studies, where the spatial arrangement of substituents significantly influences biological activity.

Furthermore, X-ray crystallography elucidates the supramolecular architecture, revealing how molecules interact with each other in the solid state through hydrogen bonds and other non-covalent interactions. In the structure of 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide, the six-membered pyridinium (B92312) ring adopts a chair conformation with its substituents oriented equatorially. researchgate.net The study of these interactions is fundamental to understanding the physical properties of the compound, such as solubility and melting point.

Detailed crystallographic data from studies on various piperidine derivatives serve as valuable references for the structural analysis of related compounds. The tables below present key crystallographic parameters obtained for several complex piperidine derivatives, illustrating the level of detail afforded by X-ray diffraction analysis.

Table 1: Crystallographic Data for Piperazine (B1678402) and Piperidine Derivatives

| Compound Name | 1-(4-nitrobenzoyl)piperazine | 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine |

| Formula | Not Provided | C15H17FN2O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/n |

| a (Å) | 24.587(2) | 10.5982(2) |

| b (Å) | 7.0726(6) | 8.4705(1) |

| c (Å) | 14.171(1) | 14.8929(3) |

| β (˚) | 119.257(8) | 97.430(1) |

| Volume (ų) | 2149.9(4) | 1325.74(4) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.454 | 1.304 |

| Source | beilstein-journals.org | beilstein-journals.org |

Table 2: Crystallographic Data for N,N′-Disubstituted Piperazine Derivatives

| Compound Name | 1,4-diphenylpiperazine | 1,4-diphenethylpiperazine | 1-benzhydryl-4-benzylpiperazine | 1-benzhydryl-4-(pyridin-2-ylmethyl)piperazine |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | Pbca | C2/c | Pn | P2/c |

| a (Å) | 8.6980(7) | 17.9064(13) | 5.9450(2) | 13.5637(2) |

| b (Å) | 8.4287(7) | 6.2517(5) | 19.0722(4) | 5.82170(10) |

| c (Å) | 17.6359(15) | 14.9869(11) | 8.6084(2) | 24.0645(4) |

| β (˚) | 90 | 90.613(4) | 96.4600(10) | 90.613(4) |

| Volume (ų) | 1292.94(19) | 1677.6(2) | Not Provided | 1888.16(5) |

| Z | 4 | 4 | 2 | 4 |

| Source | researchgate.net | researchgate.net | researchgate.net | researchgate.net |

These examples highlight the power of X-ray crystallography to provide unequivocal structural proof, which is an indispensable component of modern chemical research and drug development for piperidine-based compounds.

Theoretical and Computational Studies of 2 1 Ethyl 3 Piperidinyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govcuny.edumdpi.com For a molecule like 2-(1-Ethyl-3-piperidinyl)acetic acid, DFT calculations, often using functionals like B3LYP or WB97XD with a suitable basis set such as 6-311G+(d,p), would be employed to optimize the molecular geometry and predict various properties. nih.govjksus.org These calculations can determine the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. nih.gov

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT for larger molecules, they provide valuable insights into the electronic structure. For piperidine (B6355638) derivatives, HF calculations could be used to determine the molecular orbitals and their energies, providing a foundational understanding of the molecule's electronic properties. These methods are often used as a starting point for more advanced calculations that include electron correlation.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior and reactivity of molecules.

The piperidine ring in 2-(1-Ethyl-3-piperidinyl)acetic acid can exist in various conformations, primarily chair and boat forms. Conformational analysis is crucial to identify the most stable conformer, as this often dictates the molecule's biological activity. nih.govrsc.orgacs.org Computational methods can be used to rotate the rotatable bonds and calculate the energy of each resulting conformation. For N-alkyl piperidines, the orientation of the alkyl group (axial vs. equatorial) significantly influences the conformational preference. rsc.orgacs.org The relative energies of different conformers can be calculated to determine their population at a given temperature.

The electronic structure of a molecule governs its reactivity. Key descriptors include:

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. researchgate.net

Mulliken Charges: Mulliken population analysis provides a way to estimate the partial atomic charges in a molecule, offering insights into the distribution of electrons among the atoms.

These descriptors for 2-(1-Ethyl-3-piperidinyl)acetic acid would be calculated to predict its reactivity and interaction with other molecules.

In Silico Prediction of Biological Activity and Target Interactions

Molecular Docking Simulations

Molecular docking simulations for compounds structurally related to 2-(1-Ethyl-3-piperidinyl)acetic acid have been instrumental in elucidating their mechanism of action, primarily focusing on their interaction with GABA transporters.

Biological Target: GABA Transporter 1 (GAT1)

The primary biological target investigated for piperidine-3-carboxylic acid derivatives is the GABA transporter 1 (GAT1). ajchem-a.comresearchgate.net This transporter is responsible for the reuptake of GABA from the synaptic cleft, thereby controlling the duration and intensity of the GABAergic signal. Inhibitors of GAT1 are of significant interest for treating neurological disorders such as epilepsy. researchgate.net The core structure of piperidine-3-carboxylic acid mimics the endogenous GABA molecule, allowing it to bind to the transporter's active site. researchgate.net

Interaction Analysis

Docking studies performed on various N-substituted piperidine-3-carboxylic acid derivatives reveal a consistent binding mode within the GAT1 active site. researchgate.net The binding is typically characterized by key interactions with specific amino acid residues:

Ionic Interaction: The carboxylate group of the ligand forms a crucial salt bridge with a positively charged residue in the binding pocket, anchoring the molecule.

Hydrogen Bonding: The amine of the piperidine ring often acts as a hydrogen bond donor or acceptor, further stabilizing the complex.

Hydrophobic Interactions: The N-substituent, such as the ethyl group in 2-(1-Ethyl-3-piperidinyl)acetic acid, and the piperidine ring itself occupy a hydrophobic pocket within the active site. The nature and size of this substituent significantly influence the binding affinity.

A review of synthesized piperidine-3-carboxylic acid analogues as potential anticonvulsants utilized molecular docking to simulate their interaction with a homologous protein model of human GAT1, confirming that these compounds fit well within the active binding site. ajchem-a.com

| Compound Type | Representative N-Substituent | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| N-Alkyl Piperidine-3-Carboxylic Acid | Ethyl | -7.5 to -9.0 | Arg69, Tyr140, Phe294 |

| N-Arylalkenyl Piperidine-3-Carboxylic Acid | Diphenylpropenyl (e.g., Tiagabine (B1662831) analogue) | -9.5 to -11.0 | Arg69, Tyr140, Phe294, Trp46 |

| Unsubstituted Piperidine-3-Carboxylic Acid | Hydrogen (Nipecotic Acid) | -6.0 to -7.0 | Arg69, Tyr140 |

Note: The data in this table is illustrative, based on findings for analogous compounds in the scientific literature, and does not represent experimentally determined values for 2-(1-Ethyl-3-piperidinyl)acetic acid itself.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies on piperidine derivatives have established clear guidelines for designing potent inhibitors, particularly for monoamine and GABA transporters. These studies analyze how chemical modifications to different parts of the molecule affect its biological activity.

Core Pharmacophore Requirements

For activity at GABA transporters, the piperidine-3-carboxylic acid moiety is considered a key pharmacophore, acting as a GABA mimetic. researchgate.net

Piperidine Ring: This saturated heterocyclic ring serves as the scaffold, correctly positioning the other functional groups for optimal interaction with the target protein.

Acidic Group (Carboxylic/Acetic Acid): The negatively charged carboxylate group is essential for binding, typically forming a strong ionic bond with a corresponding positive charge in the receptor's active site.

Nitrogen Atom: The basic nitrogen of the piperidine ring is another critical feature. Its protonation state and ability to form hydrogen bonds contribute significantly to binding affinity.

Influence of N-Substitution

SAR studies on piperidine-based analogues have shown that modifications to the nitrogen atom can profoundly impact potency and selectivity. nih.gov

N-Demethylation: In some classes of piperidine analogues targeting monoamine transporters, removing a methyl group from the nitrogen (N-demethylation) can lead to improved activity at certain transporters like the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). nih.gov

N-Alkylation: The size and nature of the N-alkyl group are critical. For GAT1 inhibitors, a lipophilic N-substituent is generally required for high potency, as it interacts with a hydrophobic region of the transporter. researchgate.net The ethyl group on 2-(1-Ethyl-3-piperidinyl)acetic acid would serve this function. SAR studies on tiagabine and its analogues show that large, lipophilic N-substituents are a hallmark of potent GAT1 inhibitors. researchgate.net

Polar Groups on N-Substituent: The introduction of polar groups on the N-alkyl substituent generally leads to a decrease in activity at monoamine transporters, highlighting the importance of the hydrophobic character of this region for binding. nih.gov

| Molecular Moiety | Modification | Effect on Activity (General Trend) | Rationale |

|---|---|---|---|

| Piperidine Nitrogen | Unsubstituted (Secondary Amine) | Variable; can increase selectivity for certain transporters | Alters pKa and hydrogen bonding potential |

| Substitution with Large, Lipophilic Group | Increases potency for GAT1 | Enhances binding through hydrophobic interactions | |

| Acidic Side Chain | Esterification or Amidation | Decreases or abolishes activity | Removes the essential negative charge for ionic bonding |

| Replacement with non-acidic group | Abolishes activity | Loss of the key anchoring ionic interaction | |

| Piperidine Ring | Conformational Restriction/Substitution | Highly sensitive; can alter potency and selectivity | Changes the spatial orientation of key binding groups |

Future Directions in Research on 2 1 Ethyl 3 Piperidinyl Acetic Acid

Exploration of Novel Synthetic Pathways

Advancements in organic synthesis offer exciting avenues for producing 2-(1-Ethyl-3-piperidinyl)acetic acid and its derivatives with greater efficiency, selectivity, and sustainability. Current research in piperidine (B6355638) synthesis has moved beyond traditional methods to embrace innovative strategies that could be applied to this specific compound.

One promising area is the development of late-stage functionalization . This approach allows for the direct modification of the piperidine core at a late point in the synthetic sequence, enabling the rapid creation of a diverse library of analogues. acs.orgnih.gov Methods for selective C-H functionalization, for instance, could introduce new substituents at various positions on the piperidine ring, which is crucial for optimizing biological activity. acs.orgnih.gov Specifically, techniques for α-functionalization of N-alkyl piperidines could be invaluable for modifying the positions adjacent to the nitrogen atom. nih.govacs.org

Another key direction is the implementation of biocatalysis . The use of enzymes in organic synthesis is gaining traction due to their high selectivity and environmentally friendly reaction conditions. chemistryviews.orgnews-medical.net Enzymes like lipases and hydroxylases could be employed to construct the piperidine ring or introduce chiral centers with high enantioselectivity, a critical factor for pharmacological efficacy. chemistryviews.orgrsc.org For example, immobilized enzymes have been successfully used in multicomponent reactions to produce clinically valuable piperidines in high yields. rsc.orgrsc.orgresearchgate.net

Furthermore, combining biocatalytic methods with other modern synthetic techniques, such as radical cross-coupling , presents a powerful strategy. chemistryviews.orgnews-medical.net This hybrid approach can streamline the synthesis of complex, three-dimensional piperidine structures from simple precursors, significantly reducing the number of steps required compared to traditional routes. news-medical.net

| Synthetic Strategy | Potential Advantage for 2-(1-Ethyl-3-piperidinyl)acetic acid | Relevant Research Area |

| Late-Stage C-H Functionalization | Rapid generation of diverse analogues for SAR studies by modifying the core structure. acs.org | Direct, site-selective C-H activation at positions C2, C3, or C4. nih.gov |

| Biocatalysis | Enantioselective synthesis, milder reaction conditions, and improved sustainability. chemistryviews.org | Use of immobilized lipases or engineered hydroxylases for stereocontrolled synthesis. chemistryviews.orgrsc.org |

| Catalytic Hydrogenation | Efficient and scalable synthesis from readily available pyridine (B92270) precursors. nih.gov | Development of novel heterogeneous catalysts (e.g., cobalt, ruthenium) for selective hydrogenation. nih.gov |

| Hybrid Approaches | Streamlined and modular synthesis of complex derivatives. news-medical.net | Combination of enzymatic C-H oxidation with radical cross-coupling reactions. chemistryviews.org |

Advanced Computational Design of Analogues

Computational chemistry provides powerful tools for the rational design of novel analogues of 2-(1-Ethyl-3-piperidinyl)acetic acid with potentially enhanced biological activity and improved pharmacokinetic profiles. These in silico methods can prioritize the synthesis of the most promising compounds, saving time and resources.

Molecular docking is a key technique used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. tandfonline.commdpi.com By modeling the interactions between analogues of 2-(1-Ethyl-3-piperidinyl)acetic acid and various protein targets, researchers can estimate their binding affinity and identify key structural features responsible for this interaction. nih.govnih.gov This information can guide the design of new derivatives with optimized binding. researchgate.net

Following initial docking studies, molecular dynamics (MD) simulations can be employed to provide a more dynamic picture of the ligand-protein complex. nih.govnih.gov MD simulations analyze the movement of atoms over time, helping to assess the stability of the binding pose predicted by docking and revealing crucial amino acid residues involved in the interaction. nih.gov

Another critical aspect of computational design is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico models can forecast a compound's drug-likeness, including its potential for oral absorption and central nervous system activity, while flagging potential liabilities. researchgate.netmdpi.com This early-stage filtering helps ensure that synthetic efforts are focused on molecules with a higher probability of success in later stages of drug development.

| Computational Technique | Application in Analogue Design | Key Outcome |

| Molecular Docking | Predicts the binding mode and affinity of analogues to specific protein targets. mdpi.commdpi.com | Prioritization of compounds with high predicted binding scores for synthesis. researchgate.net |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-receptor complex over time. nih.gov | Elucidation of stable binding interactions and key amino acid contacts. nih.gov |

| ADMET Prediction | Evaluates drug-like properties such as oral bioavailability, CNS penetration, and potential toxicity. researchgate.netmdpi.com | Selection of candidates with favorable pharmacokinetic and safety profiles. |

| 3D-QSAR Modeling | Develops quantitative models that correlate 3D structural features with biological activity. researchgate.net | Prediction of the activity of novel, unsynthesized compounds. |

Elucidation of Broader Biological Target Landscape

The piperidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, and antipsychotic effects. nih.govdut.ac.zaijnrd.org A crucial future direction for research on 2-(1-Ethyl-3-piperidinyl)acetic acid is to systematically screen the compound and its derivatives against a broad array of biological targets to uncover their full therapeutic potential.

High-throughput screening (HTS) campaigns can rapidly test a library of compounds against hundreds or thousands of biological targets. This unbiased approach can identify unexpected activities and novel mechanisms of action. Given the structural versatility of piperidine derivatives, 2-(1-Ethyl-3-piperidinyl)acetic acid could conceivably interact with a variety of protein families. ontosight.ai

Based on the known activities of other piperidine-containing molecules, several target classes are of particular interest. These include G-protein coupled receptors (GPCRs), ion channels, and various enzymes like kinases and proteases. For instance, many analgesics containing the piperidine moiety target opioid receptors. tandfonline.com Other derivatives have shown activity as inhibitors of enzymes like farnesyltransferase or tyrosinase, which are relevant in cancer and hyperpigmentation, respectively. acs.orgacs.org

| Potential Target Class | Therapeutic Area | Rationale |

| Opioid Receptors | Pain Management | The piperidine core is a key pharmacophore in many established analgesics like morphine and fentanyl. tandfonline.com |

| Sigma Receptors | Neurology, Oncology | Piperidine-based compounds have been identified as high-affinity sigma-1 receptor (S1R) ligands. nih.govnih.gov |

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | The piperidine ring is a feature of several cholinesterase inhibitors used to treat cognitive decline. nih.gov |

| Enzymes (e.g., Kinases, Proteases) | Oncology, Inflammation | The adaptable structure can be tailored to fit the active sites of various enzymes. acs.org |

| Ion Channels | Cardiovascular, Neurological Disorders | Piperidine derivatives can modulate the function of various ion channels. |

Development of Structure-Activity Relationship Models for Enhanced Bioactivity

A systematic investigation into the structure-activity relationship (SAR) is essential for transforming a lead compound like 2-(1-Ethyl-3-piperidinyl)acetic acid into a highly potent and selective therapeutic agent. acs.org SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating how these changes affect biological activity. acs.orgnih.gov

For 2-(1-Ethyl-3-piperidinyl)acetic acid, SAR exploration would involve modifications at three key positions:

The N-ethyl group: The size and nature of the substituent on the piperidine nitrogen can significantly impact binding affinity and selectivity. Analogues could be synthesized with different alkyl chains, cyclic groups, or aromatic moieties.

The piperidine ring: Introducing substituents, altering stereochemistry, or changing the ring conformation can influence how the molecule interacts with its biological target. acs.org For example, unsaturation in the ring has been shown to increase potency in some series. dndi.org

The acetic acid side chain: The length, acidity, and functionality of this chain can be modified. It could be converted to an ester or amide, or the chain length could be varied to probe the binding pocket of a target enzyme or receptor.

| Molecular Modification Site | Example Variation | Potential Impact on Bioactivity |

| N1-Substituent | Replace ethyl with propyl, benzyl, or other functional groups. | Altering binding affinity, selectivity, and metabolic stability. acs.org |

| C3-Side Chain | Convert the carboxylic acid to an ester, amide, or bioisostere. | Modifying polarity, cell permeability, and hydrogen bonding capacity. |

| Piperidine Ring | Introduce substituents (e.g., hydroxyl, phenyl) at other positions (C2, C4, C5, C6). | Probing steric and electronic requirements of the target's binding site. acs.orgnih.gov |

| Stereochemistry | Synthesize and test individual enantiomers. | Often, one enantiomer is significantly more active than the other. acs.org |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-(1-Ethyl-3-piperidinyl)acetic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Ventilation : Work in a fume hood to mitigate inhalation risks, as acute toxicity via inhalation (GHS Category 4) has been reported for structurally similar compounds .

- Spill Management : Absorb spills with inert materials (e.g., sand or vermiculite) and dispose via approved waste channels. Avoid drainage into water systems .

- Contradictions : Note discrepancies in hazard classifications; some sources classify similar compounds as non-hazardous , suggesting batch-specific variability. Validate safety protocols with updated SDS and in-house toxicity assays.

Q. What synthetic methodologies are documented for preparing 2-(1-Ethyl-3-piperidinyl)acetic acid derivatives?

- Methodological Answer :

- Core Reaction : Alkylation of piperidine precursors with ethyl groups, followed by acetic acid coupling. For example, substituted indole-piperidinyl acetic acids are synthesized via base-mediated cyclization (KOH in ethanol) and acidification (acetic acid) .

- Optimization : Reaction yields (55–84%) depend on solvent choice (ethanol vs. acetonitrile), temperature (room temp. vs. 40°C), and purification methods (e.g., ether washing, vacuum evaporation) .

- Key Reagents : Ethyl chloroacetate for introducing the acetic acid moiety; potassium hydroxide as a base catalyst .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent positions on the piperidine ring (e.g., δ ~3.6 ppm for CH₂COOH protons; δ ~50–55 ppm for piperidine carbons) .

- IR : Confirm carboxylic acid functionality (C=O stretch at ~1700–1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 287.1761 for a derivative) .

- Chromatography : HPLC (≥99% purity) ensures batch consistency .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity profiles of piperidinyl acetic acid derivatives?

- Methodological Answer :

- Comparative Assays : Conduct in vitro toxicity screens (e.g., MTT assays) for batches with conflicting SDS classifications (e.g., acute toxicity in vs. non-hazardous status in ).

- Structural Analysis : Correlate toxicity with substituent effects. For example, ethyl vs. benzyl groups on the piperidine nitrogen may alter bioavailability or metabolic pathways .

- Dose-Response Studies : Establish LD₅₀ values for specific derivatives to clarify hazard thresholds .

Q. What strategies improve reaction yields in synthesizing 2-(1-Ethyl-3-piperidinyl)acetic acid derivatives?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with acetonitrile to enhance solubility of intermediates, as demonstrated in derivative synthesis (yield increase from 55% to 83%) .

- Catalyst Screening : Test carbodiimides (e.g., EDC) or HOBt for amide bond formation in peptide-conjugated analogs .

- Purification Tweaks : Use gradient recrystallization (e.g., ether/chloroform mixtures) or column chromatography to isolate high-purity crystals .

Q. How does the piperidine substitution pattern influence hydrogen-bonding networks in crystallographic studies?

- Methodological Answer :

- Crystallography : X-ray diffraction reveals that substituents like ethyl groups induce steric effects, altering dihedral angles between the piperidine ring and acetic acid moiety (e.g., 78° in brominated analogs) .

- Hydrogen-Bond Analysis : Centrosymmetric dimers with R₂²(8) motifs form via carboxylic acid O–H···O interactions. Electron-withdrawing groups (e.g., Br) increase C–C–C angles (121.5° vs. 118° for OMe), affecting packing density .

- Computational Modeling : DFT calculations predict lattice energies and validate experimental hydrogen-bond distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.